molecular formula C7H9N3O2 B080567 1-N-methyl-6-nitrobenzene-1,2-diamine CAS No. 13183-00-1

1-N-methyl-6-nitrobenzene-1,2-diamine

Cat. No. B080567
CAS RN: 13183-00-1
M. Wt: 167.17 g/mol
InChI Key: GPWMVJVLTXLNTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of nitrobenzene derivatives can involve the substitution reactions under specific conditions. For instance, the reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure can produce cyclization products and substituted products depending on the diamine used (Ibata, Zou, & Demura, 1995). These reactions can vary significantly based on the reactants and conditions employed.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be elucidated using techniques like X-ray crystallography. Studies have shown various molecular conformations and hydrogen bonding patterns, as seen in different nitrobenzene diamine derivatives (Payne et al., 2010). These structural analyses are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives can include substitutions and cyclizations, significantly influenced by the structure and substituents of the reactants (Ibata, Zou, & Demura, 1995). These reactions can lead to a wide range of products with varying properties.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and chemical reactions of compounds similar to 1-N-methyl-6-nitrobenzene-1,2-diamine have been studied in various contexts, showing a range of chemical behaviors and applications. For example, the SNAr (nucleophilic aromatic substitution) reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure indicates that different diamines, including N,N'-dimethylethylenediamine and N,N'-dimethyl-1,3-propanediamine, lead to cyclization products through successive substitutions. This demonstrates the reactivity of similar nitrobenzene derivatives under specific conditions, highlighting potential pathways for synthesizing related compounds (Ibata, Zou, & Demura, 1995).

Spectroscopic Analysis

Spectroscopic studies, such as NMR, provide detailed insights into the structure and electronic properties of nitrobenzene derivatives. A comprehensive theoretical and experimental NMR study on a series of five nitrobenzene-1,2-diamines offers valuable data on their chemical shifts and coupling constants, essential for understanding their electronic structures and reactivity. Such studies facilitate the quantification of substituent effects on the chemical shifts of the amino groups, critical for designing compounds with desired properties (Bella et al., 2013).

Electronic and Photophysical Properties

Research on nitrobenzene derivatives also extends to their electronic and photophysical properties. Investigations into the dissociative electron attachment and anion states of nitrobenzene derivatives reveal insights into their electron attachment energies and the formation of negative ions. Such studies are crucial for understanding the electronic behavior of these compounds, which can be applied in materials science and electronics (Asfandiarov et al., 2007).

Materials Science Applications

In materials science, nitrobenzene derivatives are explored for their utility in creating luminescent materials and sensors. For instance, a zinc-based metal–organic framework incorporating nitrobenzene units exhibits luminescence properties that enable it to act as a sensitive multi-responsive sensor for detecting various ions and compounds. Such materials have potential applications in environmental monitoring and the development of optical sensors (Xu et al., 2020).

Corrosion Inhibition

The use of nitrobenzene derivatives as corrosion inhibitors represents another practical application. Studies have shown that certain nitrobenzene-based compounds effectively inhibit corrosion in metals, offering a cost-effective and efficient solution for protecting industrial equipment and infrastructure. This research is vital for developing new corrosion inhibitors that can provide long-lasting protection for metals in harsh environments (Singh & Quraishi, 2016).

properties

IUPAC Name

2-N-methyl-3-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWMVJVLTXLNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482368
Record name N~2~-Methyl-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-methyl-6-nitrobenzene-1,2-diamine

CAS RN

13183-00-1
Record name N~2~-Methyl-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Gillespie et al., J. Org. Chem. 25:942 (1960) was adopted as follows. A dark black solution of 4-methyl-2,6-dinitroaniline (0.100 g, 0.561 mmol, Aldrich, used as received) in 6.66% aq. (NH4)2S (3.3 mL, prepared from 20% aq.(NH4)2S solution supplied by Aldrich) and ethanol (3.5 mL) was refluxed for 45 min. It was then cooled to 28° C. and the solvents were removed as much as possible under vacuum (inside the hood to avoid the stench of ammonium sulfide). The slurry so obtained was diluted with water (10 mL) and the -resulting red solid was filtered and dried under vacuum to obtain 0.072 g (85%) solid as a red powder, which was used as such for the next reaction. 1H NMR (acetone-dip: 2.205 (s, 3H), 6.342 for s, 2H), 6.622 (s, 1H), 7.571 (s, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

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